Cas no 151095-12-4 (6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one structure
151095-12-4 structure
Nome del prodotto:6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one
Numero CAS:151095-12-4
MF:C8H7NO2S2
MW:213.27667927742
CID:134034
PubChem ID:2779302

6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Thieno[2,3-b][1,4]thiazin-2(3H)-one,6-acetyl-
    • 6-acetyl-1H-thieno[2,3-b][1,4]thiazin-2-one
    • 6-ACETYL-2,3-DIHYDRO-1H-THIENO[2,3-B][1,4]THIAZIN-2-ONE
    • 7-acetyl-3,4-dihydrothieno< 2,3-b> < 1,4> thiazepin-2(1H)-one
    • AC1MCV8I
    • ACMC-1C7PW
    • CCG-52484
    • CTK4C6881
    • 6-ACETYL-1H-THIENO(2,3-B)(1,4)THIAZIN-2(3H)-ONE
    • SR-01000641719-1
    • 151095-12-4
    • 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one
    • BGA09512
    • DTXSID50381376
    • 1H-Thieno[2,3-b][1,4]thiazin-2(3H)-one, 6-acetyl-
    • CS-0232702
    • Z1269186403
    • BRD-K74763254-001-01-0
    • SDCCGMLS-0066146.P001
    • 3-(1-methylpyrrolidin-2-yl)-piperidine
    • FT-0620893
    • AKOS015908549
    • EN300-128211
    • 6-acetyl-1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one
    • MFCD00219772
    • 6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one
    • Inchi: InChI=1S/C8H7NO2S2/c1-4(10)6-2-5-8(13-6)12-3-7(11)9-5/h2H,3H2,1H3,(H,9,11)
    • Chiave InChI: NFJDUFIHRNIEIY-UHFFFAOYSA-N
    • Sorrisi: CC(C1SC2SCC(NC=2C=1)=O)=O

Proprietà calcolate

  • Massa esatta: 212.99191
  • Massa monoisotopica: 212.99182081g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 257
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 99.7Ų

Proprietà sperimentali

  • Densità: 1.428
  • Punto di ebollizione: 488.8°Cat760mmHg
  • Punto di infiammabilità: 249.4°C
  • Indice di rifrazione: 1.641
  • PSA: 46.17

6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-128211-0.25g
6-acetyl-1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one
151095-12-4 95%
0.25g
$367.0 2023-06-08
Enamine
EN300-128211-5.0g
6-acetyl-1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one
151095-12-4 95%
5g
$2152.0 2023-06-08
Enamine
EN300-128211-0.5g
6-acetyl-1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one
151095-12-4 95%
0.5g
$579.0 2023-06-08
Enamine
EN300-128211-1.0g
6-acetyl-1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one
151095-12-4 95%
1g
$743.0 2023-06-08
TRC
A165893-100mg
6-acetyl-1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one
151095-12-4
100mg
$ 295.00 2022-06-08
Aaron
AR001NS9-2.5g
1H-Thieno[2,3-b][1,4]thiazin-2(3H)-one, 6-acetyl-
151095-12-4 95%
2.5g
$2025.00 2025-01-21
Enamine
EN300-128211-5000mg
6-acetyl-1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one
151095-12-4 95.0%
5000mg
$2152.0 2023-10-01
A2B Chem LLC
AA76381-5g
6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one
151095-12-4 95%
5g
$2301.00 2024-04-20
Enamine
EN300-128211-0.05g
6-acetyl-1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one
151095-12-4 95%
0.05g
$174.0 2023-06-08
Enamine
EN300-128211-2.5g
6-acetyl-1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one
151095-12-4 95%
2.5g
$1454.0 2023-06-08
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:151095-12-4)6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one
A1236037
Purezza:99%
Quantità:1g
Prezzo ($):666